molecular formula C15H21BO4 B2883867 Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 887234-98-2

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B2883867
CAS No.: 887234-98-2
M. Wt: 276.14
InChI Key: ZXMYLQQEDRRWOU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a benzoate ester backbone with a methyl substituent at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 2-position. This compound’s reactivity and stability are influenced by the electron-donating methyl group and the steric bulk of the boronate moiety. Below, we compare this compound with structurally similar analogs, focusing on substituent effects, synthesis, physical properties, and applications.

Properties

IUPAC Name

methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-8-7-9-11(13(17)18-6)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMYLQQEDRRWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Biology: It serves as a reagent in the study of enzyme inhibitors and the development of new pharmaceuticals. Medicine: It is utilized in the synthesis of drug candidates and the investigation of their biological activities. Industry: The compound finds applications in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds, which are crucial intermediates in various synthetic processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly impacts reactivity and application:

  • The steric bulk of the tetramethyl dioxaborolane group may hinder undesired side reactions .
  • Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () : Here, the methyl group at the 2-position and boronate at the 3-position create distinct electronic and steric environments. This isomer may exhibit reduced reactivity in Suzuki couplings due to less favorable orbital alignment .
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2,2,2-trifluoroacetamido)methyl)benzoate () : The trifluoroacetamido group introduces strong electron-withdrawing effects, increasing the electrophilicity of the boronate group for nucleophilic substitution .

Functional Group Variations

  • Methyl 3-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () : The trifluoromethyl group at the 3-position enhances thermal stability and resistance to hydrolysis, making it suitable for pharmaceutical applications .
  • Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (): The cyano group enables further functionalization (e.g., reduction to amines), expanding its utility in medicinal chemistry .
  • Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () : The ethyl ester increases hydrophobicity compared to the methyl ester, altering solubility in organic solvents .

Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound C15H21BO4 292.14 Not reported High thermal stability, Suzuki intermediate
Methyl 2-methyl-3-(...) () C15H21BO4 292.14 Not reported Steric hindrance reduces reactivity
Methyl 3-(trifluoromethyl)-5-(...) () C15H18BF3O4 338.11 Not reported Enhanced stability, pharmaceutical use
[4-(...)Phenyl]methanol () C13H19BO3 234.10 48–50 Low melting point, polar solvent solubility

Biological Activity

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a boronic acid derivative known for its significant role in organic synthesis and potential biological applications. This compound has garnered interest due to its unique structural properties and reactivity, particularly in enzyme inhibition and drug discovery.

  • Molecular Formula: C14H18BNO4
  • Molecular Weight: 275.11 g/mol
  • CAS Number: 1220696-32-1

The biological activity of this compound primarily stems from its boronic acid moiety. This structure allows the compound to form reversible covalent bonds with various biological targets, which can modulate enzymatic activities and influence metabolic pathways. The formation of boronic esters or acids with nucleophiles is crucial in its interaction with biological systems.

Enzyme Inhibition

Research indicates that derivatives of boronic acids like this compound can act as effective enzyme inhibitors. For instance:

  • Autotaxin Inhibition: Boron-containing compounds have been studied for their ability to inhibit autotaxin (ATX), an enzyme involved in cancer progression and inflammation. Compounds similar in structure have shown IC50 values in the low nanomolar range (e.g., 13 nM) against ATX .

Drug Discovery

The compound's potential in drug development is highlighted by its application in synthesizing new pharmaceuticals targeting various diseases. Its reactivity makes it suitable for constructing complex organic molecules that may serve as drug candidates.

Case Study 1: Inhibition of Autotaxin

In a study focusing on the inhibition of autotaxin by benzoxaboroles (a class of compounds related to this compound), researchers demonstrated that specific modifications to the boronic acid structure could enhance inhibitory potency. The compound exhibited promising pharmacological properties in vitro and in vivo, including reduced levels of lysophosphatidic acid (LPA), which is implicated in tumor growth .

Case Study 2: Cross-Coupling Reactions

The compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds. Its stability and reactivity under mild conditions make it a valuable reagent for organic chemists .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoateC14H18BNO4FPotential enzyme inhibitor
4-Methyl-3-thiopheneboronic acid pinacol esterC10H13BOSUsed in organic synthesis
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoateC14H18BNO4Similar reactivity profile

Preparation Methods

Iridium-Catalyzed Ortho-C–H Borylation of Benzoate Esters

Reaction Mechanism and General Procedure

Iridium-catalyzed C–H borylation enables direct functionalization of aromatic C–H bonds, bypassing the need for pre-halogenated substrates. The ester group in methyl 3-methylbenzoate acts as a directing group, guiding the iridium catalyst to activate the ortho-C–H bond for borylation with bis(pinacolato)diboron (B₂Pin₂). The reaction employs a catalyst system of [Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene) and 1,2-bis(di-tert-butylphosphino)ethane (dtbpe) in cyclohexane at 80°C for 24 hours.

Key Steps:
  • Substrate Coordination : The ester’s carbonyl oxygen coordinates to the iridium center, positioning the catalyst near the ortho-C–H bond.
  • C–H Activation : Oxidative addition of the C–H bond forms an iridium-hydride intermediate.
  • Borylation : Transmetallation with B₂Pin₂ and reductive elimination yield the ortho-borylated product.

Optimization and Yield Data

Initial studies without phosphine ligands showed poor regioselectivity (≤20% yield). Introducing dtbpe as a ligand enhanced both catalytic activity and selectivity, achieving a 76% yield for methyl benzoate. For methyl 3-methylbenzoate, steric effects from the meta-methyl group reduce yields to approximately 60%, with minor amounts of the para-borylated byproduct observed.

Table 1: Optimization of Ir-Catalyzed Borylation for Methyl 3-Methylbenzoate
Parameter Condition Yield (%) Selectivity (ortho:para)
Catalyst Loading 3 mol% [Ir(OMe)(cod)]₂, 6 mol% dtbpe 60 9:1
Solvent Cyclohexane 60 9:1
Temperature 80°C 60 9:1
Reaction Time 24 hours 60 9:1

Advantages and Limitations

  • Advantages : Eliminates the need for halogenated precursors; step-efficient.
  • Limitations : Requires specialized iridium catalysts; moderate yields due to steric hindrance from the meta-methyl group.

Palladium-Catalyzed Miyaura Borylation of Halogenated Precursors

Synthetic Route and Reaction Conditions

This method involves two stages: (1) synthesis of methyl 2-bromo-3-methylbenzoate via directed bromination and (2) Miyaura borylation with B₂Pin₂.

Bromination of Methyl 3-Methylbenzoate

Directed bromination at the ortho position is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The reaction proceeds at 0°C in dichloromethane, yielding methyl 2-bromo-3-methylbenzoate in 65% yield after purification.

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed coupling with B₂Pin₂ under Miyaura conditions:

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand.
  • Base : Potassium acetate (KOAc).
  • Solvent : 1,4-Dioxane at 90°C under nitrogen for 18 hours.
Key Reaction Steps:
  • Oxidative Addition : Pd(0) inserts into the C–Br bond.
  • Transmetallation : Borylation with B₂Pin₂ forms a Pd–B intermediate.
  • Reductive Elimination : Release of the boronate ester regenerates the Pd(0) catalyst.

Yield and Scalability

The Miyaura borylation achieves a 78% isolated yield for methyl 2-bromo-3-methylbenzoate. Scaling to 10 mmol maintains consistent yields (75–78%), demonstrating industrial viability.

Table 2: Optimization of Miyaura Borylation Conditions
Parameter Condition Yield (%) Purity (%)
Catalyst Pd(dppf)Cl₂ (5 mol%) 78 98
Solvent 1,4-Dioxane 78 98
Temperature 90°C 78 98
Base KOAc (3 equiv) 78 98

Challenges in Halogenated Precursor Synthesis

The limited commercial availability of methyl 2-bromo-3-methylbenzoate necessitates in-house bromination, which introduces scalability challenges. Alternative brominating agents (e.g., N-bromosuccinimide) and solvents (e.g., acetic acid) are under investigation to improve efficiency.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

  • C–H Borylation : Fewer synthetic steps but lower yields (60%) and higher catalyst costs.
  • Miyaura Borylation : Higher yields (78%) but dependent on brominated precursors, adding synthetic overhead.
Table 3: Method Comparison
Criterion Ir-Catalyzed C–H Borylation Pd-Catalyzed Miyaura Borylation
Steps 1 2
Yield (%) 60 78
Catalyst Cost High Moderate
Substrate Availability Readily available Requires bromination
Scalability Moderate High

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical borylation offer potential alternatives. For example, nickel-catalyzed borylation under mild conditions is being explored to reduce reliance on precious metals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

  • Methodological Answer : The compound is typically synthesized via multi-step substitution reactions. For example, a three-step protocol involving halogenation, borylation, and esterification is commonly employed. Key steps include:

  • Halogenation : Introducing a leaving group (e.g., bromide) at the ortho position of methyl benzoate derivatives.
  • Borylation : Reaction with pinacolborane or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(dppf)Cl₂) to install the boronate ester .
  • Esterification : Methylation of the carboxylic acid intermediate using methanol and acid catalysts.
  • Optimization : Solvent choice (e.g., DME/water mixtures) and inert atmosphere (N₂/Ar) are critical for high yields .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm structural integrity. For example, the boron peak in ¹¹B NMR typically appears at ~30 ppm for dioxaborolane derivatives .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structural refinement. Ensure high-resolution data (e.g., <1.0 Å) to resolve steric effects from methyl groups .
  • HPLC-MS : Validates purity (>97%) and molecular weight (262.11 g/mol) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

  • Methodological Answer :

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for aryl-aryl couplings. Ligand-free conditions may reduce steric hindrance from the methyl substituents .
  • Solvent Systems : Use polar aprotic solvents (e.g., THF/DMF) with aqueous Na₂CO₃ to enhance boronate activation .
  • Temperature : Reactions at 80–100°C improve kinetics but require monitoring for protodeboronation side reactions .
  • Data Analysis : Track conversion via TLC or GC-MS. Compare yields with DFT-predicted transition states to rationalize steric/electronic effects .

Q. What computational methods aid in predicting the compound’s reactivity?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, methyl groups may lower HOMO energy, reducing electrophilicity at boron .
  • Molecular Dynamics : Simulate steric interactions in cross-coupling transition states to optimize ligand design .
  • Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets are standard .

Q. How do steric effects from the methyl groups influence reaction outcomes?

  • Methodological Answer :

  • Steric Maps : Use X-ray crystallography (SHELXL) to generate steric maps. The 3-methyl group on the benzoate ring creates a crowded ortho position, potentially slowing transmetalation in cross-couplings .
  • Comparative Studies : Synthesize analogs (e.g., without methyl groups) and compare reaction rates via kinetic profiling .

Q. What are common synthetic pitfalls, and how are they resolved?

  • Methodological Answer :

  • Protodeboronation : Mitigate by using degassed solvents, low temperatures, and stabilizing ligands (e.g., tricyclohexylphosphine) .
  • Impurity Formation : Side products from ester hydrolysis can be minimized by anhydrous conditions and molecular sieves .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/water) .

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